![molecular formula C13H17ClN6O B3140341 N-(4-chlorophenyl)-3,5-bis(dimethylamino)-1H-1,2,4-triazole-1-carboxamide CAS No. 477873-10-2](/img/structure/B3140341.png)
N-(4-chlorophenyl)-3,5-bis(dimethylamino)-1H-1,2,4-triazole-1-carboxamide
Overview
Description
Scientific Research Applications
Heterocyclic Compounds and Pharmaceutical Interest
Triazole derivatives, including compounds similar to N-(4-chlorophenyl)-3,5-bis(dimethylamino)-1H-1,2,4-triazole-1-carboxamide, have been extensively explored for their pharmaceutical relevance. These compounds are significant due to their structural variability and broad range of biological activities. Research has focused on the synthesis and biological evaluation of triazole derivatives for their potential use in new drugs targeting various diseases. The triazole core is noted for its presence in pharmaceuticals with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of novel triazoles is driven by the need for new therapeutic agents to address emerging diseases and antibiotic-resistant pathogens. Interest in green chemistry and sustainable synthesis methods for these compounds is also increasing, underscoring the importance of environmentally friendly approaches in drug development (Ferreira et al., 2013).
Synthesis and Bioconjugation Applications
The synthesis of 1,2,3-triazoles, including 1,4-disubstituted variants, is crucial in the fields of drug discovery, material science, and organic synthesis. The click chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition, is a widely used method for creating triazole derivatives due to its high selectivity and efficiency. This method has opened pathways for the development of new biologically active compounds and materials with specific functionalities. Triazole rings' stability and ability to engage in multiple types of interactions make them valuable scaffolds in medicinal chemistry (Kaushik et al., 2019).
Biological Activity and Potential Uses
1,2,4-Triazole derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects. The ongoing search for new, effective therapeutic agents has led to the synthesis and evaluation of 1,2,4-triazole derivatives as potential drugs. These compounds' versatility in chemical modifications allows for the optimization of their pharmacological properties, highlighting their significance in drug discovery and development efforts (Ohloblina, 2022).
properties
IUPAC Name |
N-(4-chlorophenyl)-3,5-bis(dimethylamino)-1,2,4-triazole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6O/c1-18(2)11-16-12(19(3)4)20(17-11)13(21)15-10-7-5-9(14)6-8-10/h5-8H,1-4H3,(H,15,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYGUYBTBRSWPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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